3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one
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Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Pyrimidine Ring: This can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Formation of the Sulfanyl Linkage:
Final Coupling with the Piperidine Derivative: The final step involves coupling the synthesized intermediate with 2-ethylpiperidine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole and pyrimidine derivatives.
Scientific Research Applications
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one stands out due to the presence of the trifluoromethyl group and the sulfanyl linkage, which confer unique chemical and biological properties. These features enhance its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C22H24F3N3O3S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H24F3N3O3S/c1-2-15-5-3-4-9-28(15)20(29)8-10-32-21-26-16(12-19(27-21)22(23,24)25)14-6-7-17-18(11-14)31-13-30-17/h6-7,11-12,15H,2-5,8-10,13H2,1H3 |
InChI Key |
IIPMCYCUEDAMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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